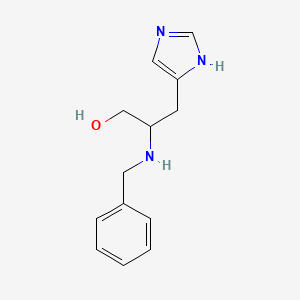

2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol

Descripción general

Descripción

2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol is an organic compound that features a benzylamino group, an imidazole ring, and a propanol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Benzylamino Group: The benzylamino group can be introduced via reductive amination, where benzylamine reacts with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.

Formation of the Propanol Backbone: The final step involves the formation of the propanol backbone, which can be achieved through the reduction of a corresponding ketone or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.

Reduction: Reduction reactions can further reduce the imidazole ring or the benzylamino group, leading to various derivatives.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, sulfonates, and other electrophiles.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced imidazole derivatives or amines.

Substitution: Formation of various substituted benzylamino derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol serves as a versatile building block for creating more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding imidazole derivatives.

- Reduction : The benzylamino group can undergo reduction reactions.

- Substitution : It can participate in nucleophilic substitution reactions.

Biology

The compound has been investigated for its potential biological activities, including:

- Enzyme Inhibition : Studies have shown that it can inhibit specific enzymes, making it a candidate for therapeutic applications in treating diseases like cancer and metabolic disorders.

Medicine

Research indicates several therapeutic properties of this compound:

- Anticonvulsant Activity : Preliminary studies suggest that derivatives of imidazole compounds exhibit significant anticonvulsant effects in animal models, indicating potential applications in treating epilepsy.

- Receptor Binding : The compound's interaction with specific molecular targets can modulate biological pathways, leading to various effects beneficial for drug development.

Anticonvulsant Studies

A study focusing on related compounds demonstrated that modifications in the imidazole structure could enhance efficacy against seizures induced by pentylenetetrazole (PTZ) in mice. The results indicated significant protective effects at varying doses, suggesting a promising avenue for further research into epilepsy treatments.

Pharmacokinetic Properties

In vitro studies have evaluated the pharmacokinetic properties of this compound, revealing favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These studies indicate potential therapeutic use without significant hepatotoxicity.

Mecanismo De Acción

The mechanism of action of 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the benzylamino group can form hydrogen bonds and hydrophobic interactions with protein residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(benzylamino)-3-(1H-imidazol-4-yl)propan-1-ol

- 2-(benzylamino)-3-(1H-imidazol-2-yl)propan-1-ol

- 2-(phenylamino)-3-(1H-imidazol-5-yl)propan-1-ol

Uniqueness

2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol is unique due to the specific positioning of the benzylamino group and the imidazole ring, which can influence its binding affinity and specificity towards biological targets. This structural uniqueness can result in distinct pharmacological profiles and applications compared to its analogs.

Actividad Biológica

2-(Benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol is a compound that combines a benzylamino group with an imidazole moiety, which contributes to its diverse biological activities. This article explores the compound's synthesis, mechanism of action, and various biological activities supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Imidazole Ring : This can be achieved through the Debus-Radziszewski synthesis, involving glyoxal, formaldehyde, and ammonia or primary amines.

- Introduction of the Benzylamino Group : This is done via reductive amination with benzylamine and an aldehyde or ketone.

- Formation of the Propanol Backbone : The final step involves reducing a corresponding ketone or aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzyme active sites, while the benzylamino group engages in hydrogen bonding and hydrophobic interactions with protein residues. These interactions can modulate enzyme activities and influence various biological pathways .

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. In a study, specific derivatives displayed zones of inhibition ranging from 10 mm to 28 mm when tested against these pathogens .

| Compound | Zone of Inhibition (mm) |

|---|---|

| 5a | 15 |

| 5b | 11 |

| 5c | 20 |

| Streptomycin | 28 |

Antitumor Activity

Imidazole-containing compounds have been investigated for their potential antitumor effects. For example, derivatives similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro. Studies indicate that these compounds may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been noted. Research has indicated that imidazole derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases such as arthritis and other chronic conditions .

Case Studies

Several studies have highlighted the biological activities of compounds related to this compound:

- Antimicrobial Evaluation : Jain et al. synthesized various imidazole derivatives and evaluated their antimicrobial activity against multiple bacterial strains using the cylinder well diffusion method. The results indicated that certain derivatives exhibited strong antibacterial properties comparable to standard antibiotics .

- Antitumor Activity Assessment : A study assessing the cytotoxic effects of imidazole derivatives on cancer cell lines demonstrated significant inhibition of cell growth, with IC50 values indicating potency comparable to existing chemotherapeutic agents .

Propiedades

IUPAC Name |

2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O/c17-9-13(6-12-8-14-10-16-12)15-7-11-4-2-1-3-5-11/h1-5,8,10,13,15,17H,6-7,9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARSAGVGSZLEXHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(CC2=CN=CN2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20328899 | |

| Record name | 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339207-77-1 | |

| Record name | 2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20328899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.